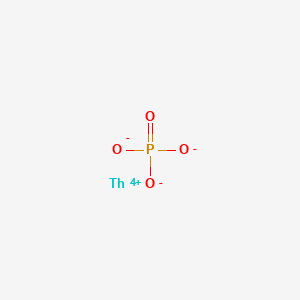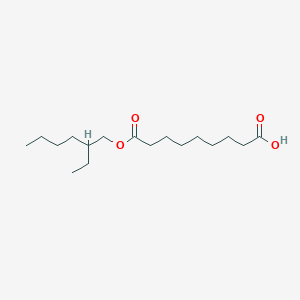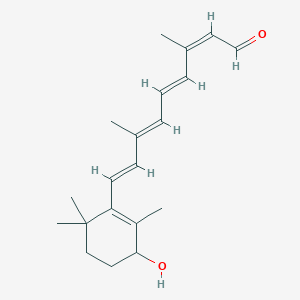amino]-2-hydroxy-1-(phenylmethyl)propy CAS No. 1526916-57-3](/img/new.no-structure.jpg)
Methyl N-[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate is a complex organic compound with significant applications in various fields. This compound is known for its unique chemical structure, which includes a sulfonamide group, a hydroxy group, and a phenylmethyl group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonamide with 2-methylpropylamine to form an intermediate. This intermediate is then reacted with (1S,2R)-2-hydroxy-1-(phenylmethyl)propylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The process typically includes purification steps such as crystallization, filtration, and drying to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the sulfonamide group may produce an amine.
Aplicaciones Científicas De Investigación
Methyl N-(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of Methyl N-(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The hydroxy group may participate in hydrogen bonding, enhancing the compound’s binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Amprenavir: A related compound with similar structural features, used as an HIV protease inhibitor.
Fosamprenavir: A prodrug of amprenavir, with enhanced bioavailability.
Sulfonamide derivatives: Compounds with sulfonamide groups, widely used in medicinal chemistry.
Uniqueness
Methyl N-(1S,2R)-3-[[(4-Aminophenyl)sulfonylamino]-2-hydroxy-1-(phenylmethyl)propyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a valuable compound in research and industry.
Propiedades
Número CAS |
1526916-57-3 |
|---|---|
Fórmula molecular |
C₂₂H₃₁N₃O₅S |
Peso molecular |
449.56 |
Sinónimos |
N-[(1S,2R)-3-[[(4-Aminophenyl)sulfonyl](2-methylpropyl)amino]-2-hydroxy-1-(phenylmethyl)propyl]-carbamic Acid Methyl Ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Chloropropyl)-2-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B1144839.png)
![(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B1144844.png)

![(3beta)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B1144850.png)

![10-[2-(1-methyl-2-piperidinyl)ethyl]-10H-phenothiazine hydrochloride](/img/structure/B1144853.png)
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide](/img/structure/B1144857.png)


![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate](/img/structure/B1144862.png)
